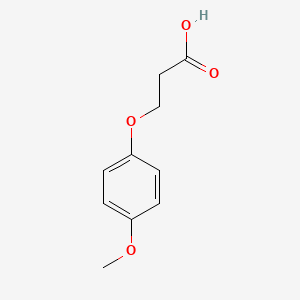
3-(4-Methoxyphenoxy)propanoic acid
Cat. No. B1296055
Key on ui cas rn:
20811-60-3
M. Wt: 196.2 g/mol
InChI Key: SGTCAUQLJIKBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08912177B2
Procedure details


A 945 g (5.34 mol, 1 eq.) sample of 1 (3-(4-methoxyphenoxy)propionitrile (1)) was charged to a 22 L round bottom flask equipped with an overhead stirrer under N2. To the stirred solids, 4 L of concentrated HCl was slowly added, followed by 2 L of H2O. The reaction mixture was heated to 100° C. for 3.5 h, at which point the reaction was complete by HPLC analysis. The reaction was cooled to 10° C. by the addition of ice to the reaction mixture, and was filtered. The dried solids gave 920 g of crude 2. The crude material was dissolved in 5 L of 6 wt. % sodium carbonate (such that pH=9), and 2 L of DCM (dichloromethane) was added to the reaction vessel. After stirring thoroughly, the organic layer was separated and discarded via a separatory funnel, and the aqueous layer charged back into the 22 L flask. The pH of the aqueous layer was carefully adjusted to 4.0, by slow addition of 6 M HCl. The precipitated solids were filtered, and dried in a vacuum oven to give 900 g of 2 as a white solid (Yield: 86.04%). 1H NMR (450 MHz, CDCl3); δ=2.78 (t, 2H; CH2COOH); 3.70 (s, 3H; OCH3); 4.18 (t, 2H; OCH2); 6.78 (m, 4H; Ar—H); 13C NMR (112.5 MHz, CDCl3): δ=34.703 (CH2COOH); 55.925 (OCH3); 64.088 (OCH2); 114.855 (CH3OCCH); 115.984 (CH2OCCH); 152.723 (CH3OC); 154.302 (CH2OC); 177.386 (COOH).



[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Name
Yield
86.04%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:13]=[CH:12][C:6]([O:7][CH2:8][CH2:9]C#N)=[CH:5][CH:4]=1.Cl.O.[C:16](=[O:19])([O-])[O-:17].[Na+].[Na+]>ClCCl>[CH3:1][O:2][C:3]1[CH:13]=[CH:12][C:6]([O:7][CH2:8][CH2:9][C:16]([OH:17])=[O:19])=[CH:5][CH:4]=1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(OCCC#N)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
4 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
[Compound]
|
Name
|
crude material
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring thoroughly
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with an overhead stirrer under N2
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to 10° C. by the addition of ice to the reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The dried solids gave 920 g of crude 2
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the reaction vessel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
discarded via a separatory funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the aqueous layer charged back into the 22 L flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The pH of the aqueous layer was carefully adjusted to 4.0, by slow addition of 6 M HCl
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated solids were filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(OCCC(=O)O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 900 g | |
| YIELD: PERCENTYIELD | 86.04% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
